![molecular formula C10H17NO3 B13508079 2-[Acetyl(cyclohexyl)amino]acetic acid CAS No. 1245807-17-3](/img/structure/B13508079.png)
2-[Acetyl(cyclohexyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Acetyl(cyclohexyl)amino]acetic acid typically involves the acetylation of cyclohexylamine with acetic anhydride, followed by the reaction with glycine. The process can be summarized as follows:
Acetylation of Cyclohexylamine: Cyclohexylamine is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form N-acetylcyclohexylamine.
Reaction with Glycine: N-acetylcyclohexylamine is then reacted with glycine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-[Acetyl(cyclohexyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alcohol derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
科学研究应用
2-[Acetyl(cyclohexyl)amino]acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-[Acetyl(cyclohexyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can modify the activity of enzymes by acetylating amino acid residues, thereby altering their function. The cyclohexyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, influencing its biological activity .
相似化合物的比较
Similar Compounds
Cyclohexylamine: A precursor in the synthesis of 2-[Acetyl(cyclohexyl)amino]acetic acid.
N-Acetylglycine: Similar structure but lacks the cyclohexyl group.
Cyclohexylacetic acid: Contains a cyclohexyl group but differs in its functional groups.
Uniqueness
This compound is unique due to the presence of both an acetyl group and a cyclohexyl group attached to an amino acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
1245807-17-3 |
|---|---|
分子式 |
C10H17NO3 |
分子量 |
199.25 g/mol |
IUPAC 名称 |
2-[acetyl(cyclohexyl)amino]acetic acid |
InChI |
InChI=1S/C10H17NO3/c1-8(12)11(7-10(13)14)9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,13,14) |
InChI 键 |
HWCZNXXRUZTNNE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CC(=O)O)C1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


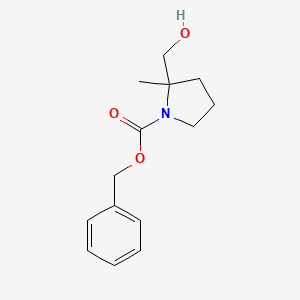
![4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B13508023.png)
![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)
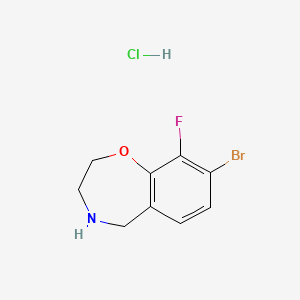
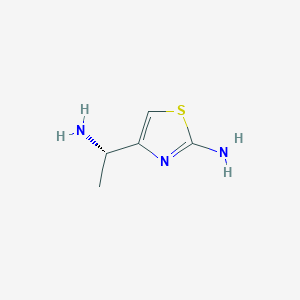
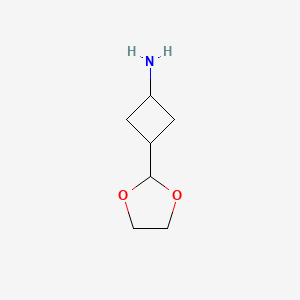
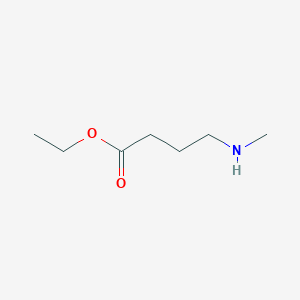
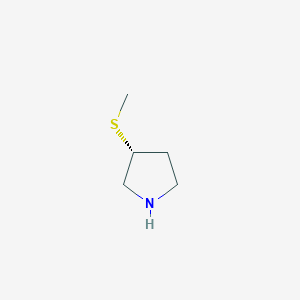
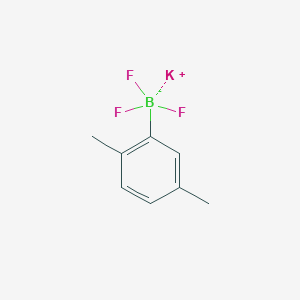
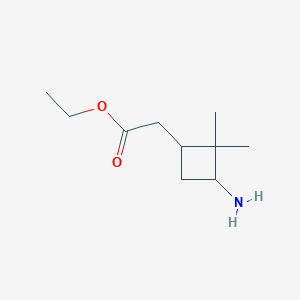
![1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one](/img/structure/B13508067.png)
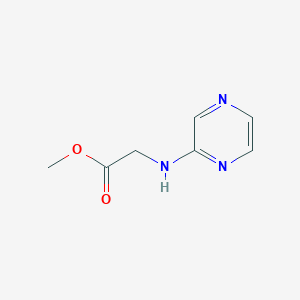
![methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13508088.png)
![ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13508091.png)
